Fluorescein dioctanoate

Description

Properties

IUPAC Name |

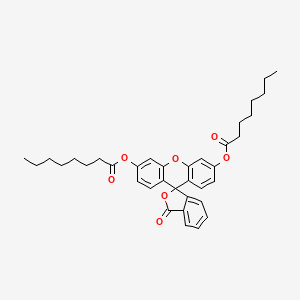

(6'-octanoyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H40O7/c1-3-5-7-9-11-17-33(37)40-25-19-21-29-31(23-25)42-32-24-26(41-34(38)18-12-10-8-6-4-2)20-22-30(32)36(29)28-16-14-13-15-27(28)35(39)43-36/h13-16,19-24H,3-12,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWZNXQHGTKMTSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)CCCCCCC)C5=CC=CC=C5C(=O)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H40O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Mechanism of Fluorescein Dioctanoate Hydrolysis by Intracellular Esterases

[1]

Executive Summary

This technical guide details the mechanistic action, enzymatic kinetics, and experimental application of Fluorescein Dioctanoate (FDO) .[1] While Fluorescein Diacetate (FDA) remains the standard for viability assays, FDO offers distinct advantages in lipophilicity and retention due to its octanoate (C8) ester chains. This guide is designed for researchers requiring a robust understanding of intracellular esterase profiling and membrane integrity assessment using medium-chain fatty acid fluorogenic substrates.

Chemical Basis & Mechanism of Action[3]

The utility of FDO rests on the principle of fluorogenic transformation .[1][2] The molecule itself is non-fluorescent and hydrophobic, properties that are inverted upon enzymatic processing.[3][4][5]

Structural Properties[1][2][4][8]

-

Moiety: A fluorescein backbone esterified with two octanoic acid (caprylic acid) chains.[1][2]

-

Lipophilicity: The C8 chains significantly increase the partition coefficient (LogP) compared to the C2 chains of FDA.[2] This enhanced hydrophobicity facilitates rapid intercalation into and diffusion across the lipid bilayer of the plasma membrane.

The Hydrolysis Pathway

The mechanism follows a three-stage "Trap-and-Cleave" logic:

-

Passive Diffusion (Entry): FDO dissolves into the lipid bilayer and enters the cytosol along its concentration gradient.[2] Its non-polar nature prevents significant interaction with extracellular water.

-

Enzymatic Hydrolysis (Activation): Once intracellular, non-specific intracellular esterases and lipases attack the ester bonds.[1]

-

Intracellular Accumulation (Retention): The product, fluorescein , is highly polar and negatively charged at physiological pH.[1][2] It cannot easily cross the hydrophobic cell membrane, resulting in its accumulation within viable cells.

Visualization of the Signaling Pathway[1][2]

Figure 1: The "Trap-and-Cleave" mechanism of FDO.[1] Note the transition from hydrophobic entry to hydrophilic retention.[6][1][2]

Enzymatic Kinetics & Specificity

Unlike FDA, which is cleaved by a vast array of acetyl-esterases, FDO exhibits specificity driven by steric factors.

Substrate Specificity (C2 vs. C8)

The octanoate chain length implies that FDO is a preferred substrate for esterases with larger hydrophobic pockets and certain lipases .[6][1][2]

-

Steric Hindrance: The C8 chain presents higher steric hindrance than the C2 acetate group.[6][1][2] Consequently, the rate of hydrolysis (

) for FDO is generally lower than that of FDA. -

Metabolic Profiling: This slower kinetics allows researchers to differentiate between general esterase activity (FDA) and specific medium-chain fatty acyl esterase/lipase activity (FDO).

Kinetic Considerations

The hydrolysis follows Michaelis-Menten kinetics, but is often limited by the enzyme's capacity to accommodate the aliphatic chain:

-

(Affinity): FDO typically shows a lower

-

Signal Stability: Because hydrolysis is slower, the "burst" of fluorescence is less intense but more sustained than FDA, reducing the risk of rapid signal saturation or quenching.[1][2]

Comparative Analysis: FDO vs. FDA[1]

For drug development and viability assays, choosing the right probe is critical.

| Feature | Fluorescein Diacetate (FDA) | This compound (FDO) |

| Chain Length | C2 (Acetate) | C8 (Octanoate) |

| Lipophilicity | Moderate | High |

| Membrane Permeability | Good | Excellent |

| Enzyme Targets | Non-specific esterases | Esterases & Lipases |

| Hydrolysis Rate | Fast (Rapid signal onset) | Moderate (Sustained signal) |

| Retention | Moderate (Leakage is common) | High (Better retention) |

| Primary Use | General Viability, Flow Cytometry | Lipase Activity, Long-term Viability |

Insight: Use FDO when working with cells known to have high efflux pump activity or when a more stable, less "leaky" signal is required over longer incubation periods.[1][2]

Experimental Protocol

This protocol is designed for adherent mammalian cells but can be adapted for suspension cells or bacterial biofilms.

Reagents & Preparation

-

Stock Solution: Dissolve FDO (CAS 19722-86-2) in high-grade DMSO or Acetone to a concentration of 10-20 mM .[6][1][2]

-

Storage: Aliquot and store at -20°C, protected from light. Desiccation is recommended to prevent spontaneous hydrolysis.

-

-

Working Solution: Dilute stock into serum-free buffer (e.g., PBS or HBSS) to 10–50 µM .

-

Note: Serum contains esterases that will hydrolyze FDO extracellularly, causing high background noise.[1] Always wash cells before staining.

-

Staining Workflow

-

Cell Preparation: Wash cells 2x with sterile PBS to remove serum esterases.[1][2]

-

Loading: Add FDO working solution (10–50 µM) to the cells.

-

Optional: Co-stain with Propidium Iodide (PI) at 1–5 µg/mL for dead cell exclusion.[1]

-

-

Incubation: Incubate at 37°C for 20–40 minutes in the dark.

-

Optimization: FDO requires longer incubation than FDA (typically 5-10 mins) due to slower kinetics.

-

-

Wash: Remove staining solution and replace with fresh buffer.[1][2]

-

Analysis: Analyze immediately via Fluorescence Microscopy or Flow Cytometry.[1][2]

Workflow Visualization

Figure 2: Step-by-step experimental workflow for FDO viability assays.

Troubleshooting & Validation

To ensure Scientific Integrity , validate your system against these common failure modes:

-

High Background: Caused by extracellular hydrolysis.[6][1][2]

-

Fix: Ensure all wash steps use serum-free, esterase-free buffers.[1] Check stock solution purity (free fluorescein contamination).

-

-

Low Signal:

-

Fix: Increase incubation time. FDO hydrolysis is slower than FDA. Verify cell metabolic activity (cells may be viable but dormant).

-

-

Rapid Signal Loss:

-

Fix: Although FDO retains better than FDA, leakage occurs.[1] Image immediately after washing. Keep samples on ice if delaying analysis to slow efflux pumps.

-

References

-

Breeuwer, P., et al. (1995).[1] "Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae." Applied and Environmental Microbiology. [1]

-

Rotman, B., & Papermaster, B. W. (1966).[1] "Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters." Proceedings of the National Academy of Sciences. [1]

-

AAT Bioquest. "this compound Product Information & Spectra."

-

Fisher Scientific. "this compound Safety and Chemical Data."

Sources

- 1. AAT Bioquest : Everon Life Sciences [everonlife.com]

- 2. gentaurpromo.com [gentaurpromo.com]

- 3. Fluorescein dicaprylate [this compound] | AAT Bioquest [aatbio.com]

- 4. AdipoGen this compound (100 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. biomol.com [biomol.com]

- 6. - aat - Gentaur Belgium [gentaur-belgium.com]

Methodological & Application

Flow cytometry live dead staining with fluorescein dioctanoate

Application Note: High-Fidelity Viability Assessment Using Fluorescein Dioctanoate (FDO)

Abstract & Introduction

Cell viability is the fundamental metric of flow cytometry. While Fluorescein Diacetate (FDA) and Calcein AM are industry standards, This compound (FDO) —also known as Fluorescein Dicaprylate—offers a distinct advantage in specific lipophilic environments.

FDO is a non-fluorescent, lipophilic esterase substrate.[1] Upon crossing the cell membrane, intracellular esterases hydrolyze the dioctanoate (C8) groups, releasing free Fluorescein.[1] Unlike the short-chain acetate (C2) of FDA, the octanoate chain of FDO imparts higher lipophilicity, potentially altering membrane permeation kinetics and retention profiles in cells with complex lipid bilayers or specific esterase profiles (e.g., C8-esterase activity).

This guide provides a rigorous, self-validating protocol for using FDO in conjunction with Propidium Iodide (PI) to discriminate live, dead, and metabolically compromised populations.

Technical Principle: The "Trap" Mechanism

The assay relies on two exclusion principles: Enzymatic Activity (Live) and Membrane Integrity (Dead).

-

Entry (FDO): The non-fluorescent, hydrophobic FDO molecule passively diffuses across the cell membrane.[1][2]

-

Conversion (The Trap): Intracellular esterases cleave the lipophilic octanoate tails. This converts the molecule into Fluorescein , which is highly polar (hydrophilic) and negatively charged at physiological pH.

-

Retention: The polar Fluorescein is less membrane-permeable than FDO, causing it to accumulate inside cells with intact membranes (Live Cells = Green High).

-

Exclusion (PI): Propidium Iodide is membrane-impermeable.[3] It only enters cells with compromised membranes, intercalating into DNA (Dead Cells = Red High).

Spectral Properties:

-

FDO (Hydrolyzed to Fluorescein): Ex 498 nm / Em 517 nm (Detect in FITC/GFP channel).

-

Propidium Iodide: Ex 488/535 nm / Em 617 nm (Detect in PE-Texas Red or PerCP channel).

Mechanism of Action Diagram

Caption: FDO passively enters the cell, where esterases cleave the octanoate group, trapping the fluorescent fluorescein product inside intact membranes.

Experimental Design & Controls

To ensure scientific integrity, the following controls are mandatory for every experiment.

| Control Type | Description | Purpose |

| Unstained | Cells only (No FDO, No PI). | Define autofluorescence baseline and set voltage. |

| FDO Single Stain | Live cells + FDO only. | Set Green (FITC) gain; calculate compensation (Green |

| PI Single Stain | Heat-killed cells + PI only. | Set Red gain; calculate compensation (Red |

| Dead Cell Control | Heat-killed (65°C, 10 min) or Ethanol-fixed cells. | Validate that dead cells are FDO(-) and PI(+). |

Detailed Protocol

Reagents:

-

FDO Stock: 10 mM in anhydrous DMSO. Store at -20°C with desiccant.

-

Propidium Iodide (PI): 1 mg/mL aqueous solution.

-

Staining Buffer: PBS (Ca2+/Mg2+ free) or HBSS. CRITICAL: Do not use serum (FBS/BSA) during staining; serum esterases will hydrolyze FDO extracellularly, causing high background.

Step-by-Step Methodology

-

Cell Preparation:

-

Staining Solution Preparation:

-

Dilute FDO stock to a working concentration of 1–5 µM in serum-free PBS.

-

Note: Prepare fresh. FDO hydrolyzes spontaneously in water over time.

-

-

Staining Procedure:

-

Resuspend

cells in 500 µL of the FDO working solution. -

Incubate for 20–30 minutes at Room Temperature (RT) , protected from light.

-

Optimization: If "leaking" is observed (live cells losing fluorescence), stain at 37°C for 10 mins, then immediately place on ice.

-

-

Counter-Staining:

-

During the last 5 minutes of incubation, add PI to a final concentration of 1–2 µg/mL .

-

Do not wash after PI addition (PI equilibrium is required).

-

-

Acquisition:

-

Analyze immediately on a flow cytometer.

-

Laser: 488 nm (Blue).

-

Detectors:

-

FDO: 530/30 nm (FITC channel).

-

PI: 610/20 nm (PE-Texas Red) or 670 LP (PerCP).

-

-

Experimental Workflow Diagram

Caption: Operational workflow emphasizing the removal of serum esterases prior to staining.

Data Analysis & Gating Strategy

-

FSC vs. SSC: Gate on cells to exclude debris.

-

FSC-H vs. FSC-A: Exclude doublets.

-

Quadrants (FITC vs. PI):

-

Q4 (Green+/Red-): Live Cells (High esterase, intact membrane).

-

Q1/Q2 (Green-/Red+): Dead Cells (Membrane compromised, PI influx).[6]

-

Q3 (Green-/Red-): Debris or non-metabolic particles.

-

Transitional (Green Low/Red Low): Often indicates early apoptosis or dying cells where esterase activity is fading but the membrane is not yet fully permeable to PI.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Green Background | Extracellular hydrolysis. | Wash cells twice in serum-free PBS before staining. Ensure buffer pH is 7.2–7.4. |

| Live Cells Dim | Dye efflux (MDR pumps). | Keep samples on ice after staining. Add an efflux inhibitor (e.g., Verapamil) if appropriate for the model. |

| False Positives (PI) | PI fixation. | PI binds to nucleic acids in all fixed cells. Do not fix samples before running this assay. |

| Rapid Signal Loss | FDO hydrolysis instability. | Prepare FDO working solution immediately before use. Do not store diluted dye. |

References

-

Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences, 55(1), 134–141. Link

-

AAT Bioquest. Fluorescein dicaprylate [this compound] Product Spectrum and Properties. AAT Bioquest Citation Explorer. Link

-

Thermo Fisher Scientific. Cell Viability Assays using Flow Cytometry (General Esterase Protocols). Thermo Fisher Application Notes. Link

-

Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae. Applied and Environmental Microbiology, 61(4), 1611–1617. Link

Sources

- 1. Fluorescein dicaprylate [this compound] | AAT Bioquest [aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. BestProtocols: Viability Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. rndsystems.com [rndsystems.com]

- 5. img.abclonal.com [img.abclonal.com]

- 6. cellculturedish.com [cellculturedish.com]

Application Note: High-Throughput Screening of Lipolytic Activity Using Fluorescein Dicaprylate (FDC)

Topic: Fluorescein Dicaprylate (FDC) Esterase Activity Assay (96-well plate) Content Type: Application Note & Protocol Audience: Senior Researchers, Drug Discovery Scientists

Abstract & Introduction

While Fluorescein Diacetate (FDA) is the gold standard for general cell viability and non-specific esterase activity, it often lacks the specificity required for characterizing lipases or esterases that act on medium-chain fatty acids. Fluorescein Dicaprylate (FDC) fills this niche. Structurally, FDC consists of a fluorescein moiety esterified with two caprylate (C8) chains. This increased hydrophobicity makes it an ideal probe for C8-specific esterases and lipases , enzymes frequently targeted in metabolic disease research and microbial pathogenesis.

This guide outlines a robust, self-validating 96-well plate protocol for quantifying FDC hydrolysis. Unlike standard colorimetric assays (e.g., p-Nitrophenol), this fluorometric method offers superior sensitivity and dynamic range, provided that specific physicochemical constraints—solubility and pH dependence—are rigorously managed.

Mechanistic Principle

The assay relies on the enzymatic hydrolysis of the non-fluorescent FDC substrate.[1] Upon cleavage of the two caprylate ester bonds by a lipase or esterase, highly fluorescent fluorescein is released.[1][2][3]

Key Reaction Constraints:

-

Quenching: The fluorescence of the product (fluorescein) is highly pH-dependent. It is significantly quenched below pH 7.0. Therefore, the assay buffer must maintain a pH > 7.5.

-

Solubility: FDC is highly lipophilic. Without proper solvent management (DMSO/Ethanol) and rapid dispersion, it may precipitate in aqueous buffers, causing light scattering that interferes with fluorescence readings.

Figure 1: Enzymatic hydrolysis pathway of Fluorescein Dicaprylate. The release of the fluorophore requires the cleavage of lipophilic C8 chains.

Materials & Preparation

Reagents

-

Substrate: Fluorescein Dicaprylate (FDC) (Solid).[1]

-

Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (Grade >99.9%).

-

Assay Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.

-

Scientist's Note: Do not use acidic buffers (e.g., Acetate pH 5.0). Fluorescein has a pKa ~6.4; maximal emission occurs at pH > 8.0.

-

-

Standard: Fluorescein Sodium Salt (for quantitation).

-

Positive Control: Porcine Pancreatic Lipase or a known esterase (e.g., Candida rugosa lipase).

Preparation Protocol

1. Stock Solution (10 mM): Dissolve 5.8 mg of FDC (MW: ~584.7 g/mol ) in 1 mL of anhydrous DMSO.

-

Storage: Aliquot into amber tubes and store at -20°C. Stable for 1 month. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.

2. Working Substrate Solution (Use Immediately): Dilute the Stock Solution into the Assay Buffer to a final concentration of 10–50 µM just before use.

-

Critical Step: Add the DMSO stock dropwise to the vortexing buffer to prevent microprecipitation. If the solution turns cloudy, the substrate has aggregated, which will skew kinetic data.

Experimental Protocol (96-Well Plate)

Senior Scientist Insight: This protocol utilizes a Kinetic Read mode. Endpoint assays are risky with lipases because the reaction rate often slows down as the substrate precipitates or product inhibition occurs. Kinetic reads allow you to identify the linear range (Vmax).

Plate Map Setup

Design your plate to include the following controls for data integrity:

| Well Type | Component A | Component B | Component C | Purpose |

| Test Sample | Buffer (80 µL) | Enzyme/Sample (10 µL) | Substrate (10 µL) | Measure Activity |

| No Enzyme (NC) | Buffer (90 µL) | -- | Substrate (10 µL) | Measure Spontaneous Hydrolysis |

| No Substrate (Blk) | Buffer (90 µL) | Enzyme/Sample (10 µL) | -- | Measure Autofluorescence |

| Pos. Control (PC) | Buffer (80 µL) | Known Lipase (10 µL) | Substrate (10 µL) | Validate Assay Performance |

| Standard (Std) | Buffer | Fluorescein Std | -- | Convert RFU to µM |

Step-by-Step Workflow

-

Enzyme Addition: Add 10 µL of Test Samples, Positive Controls, and Assay Buffer (for Negative Controls) to the 96-well black-walled plate (clear bottom).

-

Buffer Addition: Add 80 µL of Assay Buffer (pH 8.0) to all wells.

-

Temperature Equilibration: Incubate the plate at 37°C for 5 minutes inside the plate reader.

-

Why? Lipases are temperature sensitive. Starting cold will produce a thermal lag phase in your kinetic curve.

-

-

Substrate Initiation: Use a multi-channel pipette to add 10 µL of the Working Substrate Solution to all reaction wells.

-

Action: Mix immediately by orbital shaking (in-reader) for 10 seconds.

-

-

Data Acquisition:

-

Mode: Kinetic (read every 60 seconds for 30–60 minutes).

-

Excitation: 485 nm (Bandwidth 9 nm).

-

Emission: 525 nm (Bandwidth 20 nm).

-

Gain: Set based on the High Standard (10 µM Fluorescein) to reach ~80% saturation.

-

Figure 2: Assay workflow ensuring temperature stability and rapid mixing to prevent substrate precipitation.

Data Analysis & Calculations

Do not use the raw Endpoint RFU values. Instead, calculate the Initial Velocity (Vo) .

-

Plot Data: Time (X-axis) vs. RFU (Y-axis).

-

Identify Linear Range: Select the time window where the slope is constant (typically 5–15 minutes). Avoid the lag phase or the plateau.

-

Calculate Slope:

. -

Subtract Background:

-

Convert to Activity: Use the Fluorescein Standard Curve (RFU vs. µM) to determine the Conversion Factor (CF).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (No Enzyme) | Spontaneous hydrolysis | FDC is unstable in water. Prepare working solution immediately before use. Ensure stock is anhydrous DMSO. |

| Low Signal | Low pH (< 7.[4]0) | Fluorescein fluorescence drops 50% at pH 6.4. Adjust buffer to pH 8.0–8.5. |

| Cloudy Wells / Erratic Data | Substrate Precipitation | FDC is hydrophobic.[1][3] Decrease substrate concentration or add 0.01% Triton X-100 to stabilize (verify enzyme tolerance first). |

| Non-Linear Kinetics | Substrate Depletion | The enzyme is too concentrated. Dilute the sample 1:10 or 1:100. |

References

-

PubChem. (n.d.).[5] Fluorescein Dicaprylate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

- Guilbault, G. G., & Kramer, D. N. (1964). Lipolysis of Fluorescein Esters. Analytical Chemistry.

Sources

- 1. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]

- 2. Fluorescein dicaprylate WS1 | AAT Bioquest [aatbio.com]

- 3. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]

- 4. Fluorescein conjugates as indicators of subcellular pH. A critical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescein | C20H12O5 | CID 16850 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Preparation of Fluorescein Dioctanoate (FDO) Stock Solution in DMSO

[1]

Abstract & Principle

This guide details the preparation of a stable 10 mM stock solution of Fluorescein Dioctanoate (FDO) , also known as Fluorescein Dicaprylate. Unlike the commonly used Fluorescein Diacetate (FDA), which targets non-specific esterases, FDO is a specific substrate for C8 esterases and lipases. This specificity makes it a critical tool for differentiating bacterial species (e.g., Salmonella spp.) and assessing lipid metabolic activity in eukaryotic cells.

Mechanism of Action

FDO is a non-fluorescent, lipophilic ester.[1] Upon passive diffusion across the cell membrane, intracellular C8 esterases hydrolyze the two octanoate (caprylate) groups. This cleavage releases free fluorescein, which is highly fluorescent and polar, causing it to accumulate within cells with intact membranes.[1]

Figure 1: Mechanism of this compound hydrolysis by intracellular C8 esterases.

Material Specifications

Success depends on minimizing moisture, as FDO is prone to spontaneous hydrolysis.

| Component | Grade / Specification | Critical Note |

| This compound | High Purity (>98%) | MW: 584.70 g/mol . Store at -20°C. |

| DMSO | Anhydrous (≥99.9%) | Crucial: Water content <0.005%.[2][3][4][5] Moisture causes background fluorescence. |

| Storage Vessels | Amber Polypropylene Tubes | Protects from light. Glass vials recommended for long-term storage. |

| Desiccant | Silica Gel | Required for storage box to prevent moisture absorption. |

Protocol: 10 mM Stock Solution Preparation

Calculations

To prepare a 10 mM stock solution, we utilize the molecular weight of 584.70 g/mol .

Formula:

Standard Preparation Table:

| Target Volume (DMSO) | Required Mass of FDO | Final Concentration |

| 1.0 mL | 5.85 mg | 10 mM |

| 5.0 mL | 29.24 mg | 10 mM |

| 10.0 mL | 58.47 mg | 10 mM |

Step-by-Step Procedure

-

Equilibration: Remove the FDO vial from -20°C storage and allow it to warm to room temperature (~20 mins) before opening . This prevents condensation from forming on the cold powder.

-

Weighing: Accurately weigh 5.85 mg of FDO powder into a sterile, amber microcentrifuge tube.

-

Solvent Addition: In a fume hood, add 1.0 mL of Anhydrous DMSO .

-

Note: Do not use aqueous buffers at this stage; FDO will precipitate immediately.

-

-

Dissolution: Vortex vigorously for 1-2 minutes.

-

Visual Check: The solution should be clear and colorless to pale yellow. If particles persist, sonicate for 30 seconds.

-

-

Aliquoting: Dispense the stock solution into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

-

Storage: Seal tubes tightly. Store at -20°C in a light-tight box containing desiccant.

Figure 2: Workflow for the preparation of FDO stock solution.

Working Solution & Application Notes

Preparation of Working Solution

FDO is highly hydrophobic (more so than FDA). Direct addition to aqueous media can cause precipitation.

-

Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in DMSO to create a 1 mM substock if lower final concentrations are needed.

-

Final Dilution: Dilute the stock into the assay buffer (e.g., PBS) while vortexing the buffer.

-

Typical Working Concentration: 10 µM – 50 µM.

-

Maximum Solvent Tolerance: Keep final DMSO concentration < 0.5% to avoid cytotoxicity.

-

Quality Control Check

Before critical experiments, validate the stock:

-

Dilute 1 µL of stock into 1 mL of 0.1 M NaOH (pH > 9).

-

Incubate for 10 minutes.

-

Result: The solution should turn bright yellow-green (hydrolysis to fluorescein). If it remains colorless, the esterases in your sample will not work either (stock degradation).

Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Precipitation in Buffer | FDO is too concentrated or added too quickly. | Vortex buffer while adding FDO. Lower the working concentration. |

| High Background Fluorescence | Spontaneous hydrolysis in stock. | Use anhydrous DMSO.[2] Check storage age. Discard if stock is bright green. |

| No Fluorescence in Samples | Lack of C8 esterase activity or cell death. | Confirm cells are viable.[3][6][7][8] Ensure FDO stock passes the NaOH QC check. |

References

Sources

- 1. FDA [Fluorescein diacetate] *CAS 596-09-8* | AAT Bioquest [aatbio.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Fluorescein diacetate | 596-09-8 [chemicalbook.com]

- 4. Fluorescein | TargetMol [targetmol.com]

- 5. lookchem.com [lookchem.com]

- 6. Fluorescein dicaprylate [this compound] | AAT Bioquest [aatbio.com]

- 7. Fluorescein Diacetate [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Fluorescein SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

Application Note & Protocol: A Guide to Measuring Intracellular Esterase Activity Using Fluorescein Dicaprylate

Authored by: Senior Application Scientist

Abstract

Intracellular esterase activity is a key indicator of cell health, viability, and metabolic function. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of fluorescein dicaprylate (FDC) as a fluorogenic substrate for the sensitive measurement of intracellular esterase activity. We will delve into the underlying principles of the assay, provide detailed, validated protocols for flow cytometry and fluorescence microscopy, and offer insights into data interpretation and troubleshooting. The protocols are designed to be self-validating, ensuring robust and reproducible results.

Introduction: The Significance of Intracellular Esterase Activity

Esterases are a broad class of hydrolase enzymes that play a crucial role in various cellular processes, including lipid metabolism and detoxification.[1][2] The collective activity of these enzymes within a cell serves as a reliable biomarker for metabolic function and membrane integrity, two cornerstones of cell viability.[3][4][5] Consequently, the accurate measurement of intracellular esterase activity has widespread applications in biomedical research and drug development, including:

-

Cytotoxicity and Viability Assays: Assessing the impact of novel therapeutic compounds or environmental toxins on cell health.[4][5]

-

Drug Efficacy Studies: Evaluating the effectiveness of ester-containing prodrugs that require intracellular esterase cleavage for activation.[6]

-

Cell Proliferation and Differentiation Studies: Monitoring changes in metabolic activity during cellular processes.

-

Apoptosis and Necrosis Detection: Distinguishing between live and dead cell populations, often in conjunction with a viability dye like Propidium Iodide (PI).[3]

Fluorescein dicaprylate is a powerful tool for these applications due to its lipophilic nature, which allows for passive diffusion across the cell membrane, and its fluorogenic properties upon enzymatic cleavage.[3]

Assay Principle: The Conversion of Fluorescein Dicaprylate

Fluorescein dicaprylate itself is a non-fluorescent molecule. Its lipophilic character, conferred by the two caprylate (octanoate) ester groups, enables it to freely pass through the plasma membrane of both live and dead cells.[3] Once inside a metabolically active cell, ubiquitous intracellular esterases hydrolyze the caprylate groups. This enzymatic cleavage yields the highly fluorescent molecule, fluorescein.[3][7] The anionic nature of fluorescein, coupled with an intact cell membrane, leads to its accumulation within the cytoplasm, resulting in a bright green fluorescence.[3] In contrast, cells with compromised membrane integrity or low metabolic activity will not retain fluorescein and thus exhibit minimal or no fluorescence.[3]

This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it a sensitive method for detecting viable cells.[2]

Visualizing the Mechanism

Figure 1. Mechanism of fluorescein dicaprylate conversion.

Materials and Reagent Preparation

Reagents

-

Fluorescein Dicaprylate (FDC)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium appropriate for your cell line

-

Propidium Iodide (PI) solution (optional, for dead cell discrimination)

-

Trypsin-EDTA (for adherent cells)

Stock Solution Preparation

Expertise Insight: The quality of your DMSO is critical. Use anhydrous DMSO to prevent hydrolysis of the FDC during storage. Prepare small aliquots of the stock solution to minimize freeze-thaw cycles.

-

FDC Stock Solution (10 mM): Dissolve the appropriate mass of FDC in anhydrous DMSO to achieve a 10 mM concentration. For example, for a compound with a molecular weight of 584.65 g/mol , dissolve 5.85 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into light-protective tubes and store at -20°C.

| Mass of FDC | Volume of DMSO for 10 mM Stock |

| 1 mg | 171 µL |

| 5 mg | 855 µL |

| 10 mg | 1.71 mL |

| Table 1. Volumes of DMSO for 10 mM FDC Stock Solution Preparation.[3] |

Experimental Protocols

Protocol for Flow Cytometry

Flow cytometry provides a quantitative analysis of esterase activity at the single-cell level.[8][9]

Self-Validating System: The inclusion of unstained, single-stained (FDC only and PI only, if used), and experimental samples allows for proper compensation and gating, ensuring the validity of the results.

-

Cell Preparation:

-

Adherent Cells: Wash cells with PBS, then detach using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge at 200 x g for 5 minutes.

-

Suspension Cells: Centrifuge the cell suspension at 200 x g for 5 minutes.

-

-

Cell Resuspension: Discard the supernatant and resuspend the cell pellet in pre-warmed, serum-free medium or PBS to a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Prepare a working solution of FDC by diluting the 10 mM stock solution in the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for your cell type.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light.[10]

-

-

Washing (Optional but Recommended): Centrifuge the cells at 200 x g for 5 minutes and resuspend in 1 mL of cold PBS. This step helps to reduce background fluorescence.

-

Dead Cell Staining (Optional): If using PI, add it to the cell suspension at a final concentration of 1-5 µg/mL immediately before analysis.

-

Data Acquisition: Analyze the samples on a flow cytometer. Use a 488 nm laser for excitation and detect the green fluorescence of fluorescein in the appropriate channel (typically around 530/30 nm). If using PI, detect its red fluorescence in the corresponding channel (typically >670 nm).

Visualizing the Flow Cytometry Workflow

Figure 2. Flow cytometry workflow for FDC staining.

Protocol for Fluorescence Microscopy

Fluorescence microscopy allows for the qualitative assessment of esterase activity and the visualization of cell morphology.[11][12]

-

Cell Seeding: Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with your compound of interest as required by your experimental design.

-

Staining:

-

Remove the culture medium and wash the cells once with PBS.

-

Add a pre-warmed solution of FDC in serum-free medium or PBS (final concentration 1-10 µM) to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing: Remove the FDC solution and wash the cells twice with PBS.

-

Mounting: Mount the coverslip onto a microscope slide with a drop of mounting medium.[13]

-

Imaging: Visualize the cells using a fluorescence microscope equipped with a standard FITC filter set (Excitation: ~494 nm, Emission: ~517 nm).[14] Live cells will appear bright green, while dead or metabolically inactive cells will show little to no fluorescence.

Data Interpretation and Troubleshooting

| Parameter | Expected Result | Potential Issues & Solutions |

| FDC Staining | Live, metabolically active cells show bright green fluorescence. Dead or inactive cells show low to no fluorescence. | Weak or no signal: Increase FDC concentration or incubation time. Ensure cells are metabolically active. Check filter sets on the microscope/cytometer.[15][16] High background: Decrease FDC concentration or incubation time. Include a wash step after staining.[17] |

| PI Co-Staining | Dead cells with compromised membranes stain red. Live cells exclude PI and remain unstained. | All cells are PI positive: This may indicate widespread cell death or overly harsh cell handling. No PI positive cells in a known dead cell population: Ensure PI solution is not expired and is used at the correct concentration. |

| Specificity | FDC is a substrate for a broad range of intracellular esterases. | For studies requiring specificity for a particular esterase, FDC may not be suitable. Other fluorogenic substrates may need to be considered.[18] |

Authoritative Grounding: It is important to note that while FDC is a reliable indicator of general esterase activity and cell viability, its hydrolysis rate can be influenced by factors such as the specific types of esterases present in a given cell type.[9][19] For comparative studies, it is crucial to maintain consistent experimental conditions.

Conclusion

The fluorescein dicaprylate assay is a robust, sensitive, and straightforward method for measuring intracellular esterase activity, serving as a reliable proxy for cell viability and metabolic function. The protocols detailed in this application note, when coupled with appropriate controls, provide a validated system for obtaining high-quality, reproducible data in both flow cytometry and fluorescence microscopy applications. By understanding the underlying principles and potential pitfalls, researchers can effectively integrate this technique into their workflows for cytotoxicity testing, drug screening, and fundamental cell biology research.

References

-

Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences of the United States of America, 55(1), 134–141. Retrieved from [Link]

-

Telford, W. G., King, L. E., & Fraker, P. J. (1992). Comparative evaluation of several DNA binding dyes in the detection of apoptosis-associated chromatin degradation by flow cytometry. Cytometry, 13(2), 137–143. Retrieved from [Link]

-

Li, X., et al. (2023). Esterases: Mechanisms of Action, Biological Functions, and Application Prospects. Molecules, 28(15), 5899. Retrieved from [Link]

-

Bio-protocol. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. Bio-protocol, 6(19), e1942. Retrieved from [Link]

-

ChemRxiv. (2023). Fluorescein Diacetate (FDA) Should Not Be Used to Study Human Carboxylesterase 2 (CES2) in Complex Biological Systems Without Validation. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Flow Cytometry Protocol & Troubleshooting. Retrieved from [Link]

-

FluoroFinder. (2022). Excluding Dead Cells With a Cell Viability Fluorescent Dye. Retrieved from [Link]

-

FluoroFinder. (2023). Viability Dye Selection Guide. Retrieved from [Link]

-

de la Fuente, M., et al. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. International Journal of Molecular Sciences, 24(13), 10983. Retrieved from [Link]

-

Breeuwer, P., et al. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Applied and Environmental Microbiology, 61(4), 1614–1619. Retrieved from [Link]

-

PubMed. (1995). Characterization of Uptake and Hydrolysis of Fluorescein Diacetate and Carboxyfluorescein Diacetate by Intracellular Esterases in Saccharomyces Cerevisiae, Which Result in Accumulation of Fluorescent Product. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. Retrieved from [Link]

-

Powell, H. M., et al. (2008). Fluorescein diacetate for determination of cell viability in tissue-engineered skin. Tissue Engineering Part C: Methods, 14(2), 147–154. Retrieved from [Link]

-

ResearchGate. (2014). Applicability of Fluorescein Diacetate (FDA) and Calcein-AM to Determine the Viability of Marine Plankton. Retrieved from [Link]

-

PubMed. (2008). Limitations in the Use of Fluorescein Diacetate/Propidium Iodide (FDA/PI) and Cell Permeable Nucleic Acid Stains for Viability Measurements of Isolated Islets of Langerhans. Retrieved from [Link]

-

Agilent. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Retrieved from [Link]

-

ResearchGate. (1995). Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product. Retrieved from [Link]

-

PubMed. (2011). Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth. Retrieved from [Link]

-

Thermo Fisher Scientific. (2023). Practical considerations for fluorescent cell staining & microscopy in cancer cell biology research. Retrieved from [Link]

-

PubMed. (2016). Fluorescein Diacetate Microplate Assay in Cell Viability Detection. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

-

SlideShare. (2019). Fluorescence Microscopy. Retrieved from [Link]

-

Topcon Healthcare. (2023). Building blocks of slit lamp: Optimizing the detection of fluorescein staining. Retrieved from [Link]

-

Boster Bio. (n.d.). Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Retrieved from [Link]

-

Boster Bio. (n.d.). Flow Cytometry Protocol: Step-by-Step Guide for FACS Analysis. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Advances in the Exploration of Esterases with PET and Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescein dicaprylate [Fluorescein dioctanoate] | AAT Bioquest [aatbio.com]

- 4. Fluorescein diacetate for determination of cell viability in tissue-engineered skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorescein diacetate for determination of cell viability in 3D fibroblast-collagen-GAG constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular esterase activity: estimation by fluorescein diacetate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Flow Cytometry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.pasteur.fr [research.pasteur.fr]

- 11. Live Cell Fluorescence Microscopy to Observe Essential Processes During Microbial Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. agilent.com [agilent.com]

- 14. biotium.com [biotium.com]

- 15. biotium.com [biotium.com]

- 16. bosterbio.com [bosterbio.com]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Guide: Optimizing Incubation Time for Fluorescein Dioctanoate (FDO) Flow Cytometry

[1]

Executive Summary

Fluorescein Dioctanoate (FDO) , also known as fluorescein dicaprylate, is a fluorogenic substrate used to assess cell viability and metabolic activity.[1] Unlike its shorter-chain counterpart Fluorescein Diacetate (FDA) , which is rapidly hydrolyzed by non-specific esterases, FDO possesses two 8-carbon octanoate chains.[2] This structural difference makes FDO more lipophilic and increases its specificity for intracellular lipases and esterases with broader substrate specificity.

Optimizing incubation time for FDO is a critical kinetic balancing act: you must allow sufficient time for the slower hydrolysis of the octanoate chains to generate a detectable signal, while minimizing the inevitable leakage of the polar fluorescein product out of the cell.

Part 1: Mechanism of Action & Kinetics

To optimize your protocol, you must understand the signal generation pathway. FDO is non-fluorescent and highly membrane-permeable.[2][1] Upon entering a viable cell, it requires specific enzymatic cleavage to release the fluorescent fluorescein molecule.[1][3][4]

The Kinetic Bottleneck

-

FDA (C2 chain): Rapid hydrolysis by abundant non-specific esterases.[2] Signal peaks quickly (10–15 mins).[2]

-

FDO (C8 chain): Slower hydrolysis requiring lipase-like activity.[2] Signal generation is the rate-limiting step.[2]

Figure 1: Mechanism of FDO staining.[2] Note that the hydrolysis step is kinetically slower for FDO compared to FDA, requiring extended incubation but increasing the risk of product leakage.

Part 2: Core Staining Protocol

Note: FDO is extremely sensitive to hydrolysis by serum esterases. Serum-free media is mandatory during the staining step.[2]

Reagents

-

Stock Solution: Dissolve FDO (CAS 19722-86-2) in high-grade DMSO or Acetone to 10 mM.[2] Store at -20°C, desiccated and protected from light.

-

Staining Buffer: PBS (Ca2+/Mg2+ free) or serum-free culture media (e.g., RPMI/DMEM).[2]

Step-by-Step Workflow

-

Preparation: Harvest cells and wash 2x with serum-free Staining Buffer to remove extracellular esterases (critical to prevent high background).[2]

-

Cell Density: Adjust cell concentration to

cells/mL. -

Staining:

-

Incubation:

-

Standard: 30–40 minutes at 37°C.

-

Note: Unlike FDA, which works well at Room Temperature (RT), FDO often requires 37°C to drive the lipase activity efficiently.

-

-

Wash (Optional but Recommended): Wash 1x with cold Staining Buffer to stop the reaction and remove uncleaved FDO.

-

Analysis: Resuspend in cold buffer containing a viability counterstain (e.g., Propidium Iodide or 7-AAD) and analyze immediately on a flow cytometer (Ex 488 nm / Em 530 nm).

Part 3: Optimization Guide (The "Why" and "How")

Because FDO relies on specific enzymatic activity that varies by cell type, you cannot rely on a fixed time point. You must perform a Time vs. Signal optimization.

Experiment: The Kinetic Time Course

Run a pilot experiment harvesting aliquots at different intervals to find the "Sweet Spot"—the moment where signal-to-noise (S/N) is highest before leakage degrades the data.[2]

| Time Point | Expected Outcome | Action |

| 10 min | Low Signal | Insufficient hydrolysis of octanoate chains.[2] |

| 20 min | Moderate Signal | Rising phase. Check coefficient of variation (CV). |

| 30 min | Peak Signal | Likely optimal. Hydrolysis rate ≈ Leakage rate.[2] |

| 45 min | Plateau/Decline | Leakage begins to dominate; signal broadens. |

| 60 min | Reduced S/N | Significant leakage; false negatives for viability. |

Temperature Considerations

-

37°C: Maximal enzyme velocity (

).[2] Required for cells with low lipase activity.[2] Risk: Higher membrane fluidity increases fluorescein leakage.[2] -

Room Temp (20-25°C): Slower hydrolysis, but better retention of the fluorophore.[2] Recommended if your cells are fragile or if 37°C yields high background.[2]

Part 4: Troubleshooting & FAQs

Troubleshooting Flowchart

Use this logic tree to diagnose issues with your FDO staining.

Figure 2: Troubleshooting decision tree for FDO flow cytometry.

Frequently Asked Questions

Q: Can I use FDO and FDA interchangeably? A: No. While both yield fluorescein, FDO is more lipophilic and requires lipase activity. FDO is often used specifically to distinguish cells with high lipase activity or to study membrane transport of longer-chain fatty acids.[2] If you just need a generic viability dye, FDA is faster and cheaper.

Q: Why is my negative control (dead cells) slightly green? A: FDO is highly lipophilic and can partition into the lipid membranes of dead cells even without hydrolysis ("non-specific staining"). Always use a counterstain like Propidium Iodide (PI) to gate out dead cells and set your voltage using an unstained control.

Q: The signal disappears before I can finish running my plate. A: Fluorescein leaks out of cells rapidly.

-

Keep cells on ice after the incubation step.

-

Do not wash more than once after staining.[2]

-

Add an anion transport inhibitor like Probenecid (2.5 mM) to the buffer to reduce leakage, although this is more common with Calcium dyes, it can help with fluorescein retention.

Q: How do I store the FDO stock? A: FDO is prone to spontaneous hydrolysis if exposed to moisture. Store stock in DMSO/Acetone with molecular sieves (optional) at -20°C. If the stock solution turns yellow-green, it has hydrolyzed and will cause high background; discard it.[2]

References

-

Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters. Proceedings of the National Academy of Sciences, 55(1), 134–141. Link[2]

-

Thermo Fisher Scientific. BestProtocols: Viability Staining Protocol for Flow Cytometry.[2] Link

-

AAT Bioquest. Fluorescein dicaprylate [this compound] Product Datasheet.[2] Link

- Guilbault, G. G., & Kramer, D. N. (1964). Lipolysis of Fluorescein Esters. Analytical Chemistry. (Contextual grounding on lipase specificity for longer chain esters).

-

Dojindo. Live Cell Staining - FDA Protocol and Technical Info.[2] Link[2]

Minimizing autofluorescence interference with fluorescein dioctanoate

Topic: Minimizing Autofluorescence Interference with Fluorescein Dioctanoate (FDA)

Welcome to the Advanced Applications Support Portal

Ticket ID: FDA-OPT-001 Category: Assay Optimization / Signal-to-Noise Ratio Status: Resolved (Guide Below)

Executive Summary: this compound (FDA) is a non-fluorescent, lipophilic ester that passively penetrates cell membranes.[1] Once inside, intracellular esterases hydrolyze it into fluorescein, a polar, highly fluorescent compound that is retained within viable cells.[1][2]

The Problem: Many researchers encounter high background noise (autofluorescence) in the green channel (FITC/GFP), which masks the specific FDA signal. This is particularly problematic in plant tissues, algae, and mammalian cells rich in flavins or NADPH.

The Solution: This guide provides a self-validating workflow to maximize the Signal-to-Noise Ratio (SNR) by optimizing hydrolysis kinetics, utilizing chemical quenching, and refining optical configurations.

Part 1: Diagnostic & Triage[3]

Q1: Why is my background signal so high even before adding FDA?

A: This is intrinsic cellular autofluorescence. Biological structures naturally emit light when excited by blue light (488 nm). The primary culprits are:

-

Flavins (FAD/FMN) & NADPH: Ubiquitous metabolic cofactors that fluoresce green/yellow.

-

Structural Proteins: Collagen and elastin (in tissue samples).[3]

-

Lipofuscin: "Age pigment" in lysosomes of older or stressed cells.[4]

-

Chlorophyll: In plant samples, though usually red, broad emission can bleed into green channels.

Q2: Why does my media glow green?

A: This is likely extracellular hydrolysis . FDA is chemically stable in pure buffer, but serum (FBS/FCS) contains esterases. If you stain in serum-containing media, the serum esterases will hydrolyze FDA outside the cells, creating a bright green background that makes intracellular discrimination impossible.

Action Item: Always stain in serum-free buffer (PBS or HBSS).

Part 2: The Mechanism of Action (Visualization)

To solve the interference, you must understand the kinetic pathway.

Figure 1: The conversion of non-fluorescent FDA to fluorescent fluorescein occurs only within metabolically active cells. Autofluorescence acts as additive noise to the specific signal.

Part 3: Troubleshooting Protocols

Protocol A: Kinetic Optimization (The "Wash" Strategy)

The most common error is incubating too long. Fluorescein eventually leaks out of viable cells, raising the background.

Step-by-Step Methodology:

-

Preparation: Prepare a 2 mg/mL stock solution of FDA in acetone. Store at -20°C.

-

Working Solution: Dilute stock 1:1000 in serum-free PBS (Final: ~2 µg/mL). Note: Prepare fresh. FDA hydrolyzes spontaneously in water over time.

-

Staining:

-

Incubation (CRITICAL): Incubate for 1–5 minutes at room temperature.

-

Why? FDA uptake is rapid.[6] Longer incubation allows leakage.

-

-

Wash: Remove stain and wash twice with PBS.

-

Imaging: Image immediately in PBS.

Self-Validation Check:

-

If the background is dark and cells are bright: Success.

-

If the background is green: Wash again.

-

If cells are dim: Check esterase activity (positive control).

Protocol B: Chemical Quenching (The "Trypan Blue" Method)

If autofluorescence persists (e.g., in plant tissue or neurons), use Trypan Blue. While typically a viability dye itself (entering dead cells), at low concentrations externally, it acts as a quencher of green fluorescence via resonance energy transfer (FRET) or simple absorption, effectively "turning off" extracellular background and surface autofluorescence.

The Quenching Workflow:

Figure 2: Decision tree for applying Trypan Blue quenching to suppress background noise.

Method:

-

Perform FDA staining as normal.

-

Do not wash. Add Trypan Blue (0.4% solution) directly to the FDA buffer to a final concentration of 0.05% (approx. 0.5 mg/mL) .[1]

-

Incubate 1 minute.

-

Image without washing. The Trypan Blue in the solution absorbs the background fluorescence.[7][8]

Part 4: Data & Troubleshooting Matrix

Table 1: Troubleshooting Common FDA Staining Issues

| Symptom | Probable Cause | Corrective Action | Mechanism |

| High Green Background | Serum in media | Use Serum-Free PBS | Serum esterases hydrolyze FDA extracellularly. |

| High Green Background | Leakage (Incubation too long) | Reduce time to <5 mins | Fluorescein is polar but leaks over time; keep kinetics tight. |

| High Green Background | Autofluorescence (Flavins) | Add Trypan Blue (0.05%) | Trypan Blue quenches extracellular/surface fluorescence [1]. |

| Weak Signal | pH too low | Adjust buffer to pH 7.2–7.4 | Fluorescein fluorescence is pH-dependent (pKa ~6.4). It is dim at acidic pH [2]. |

| Weak Signal | Hydrolysis of Stock | Make fresh working solution | FDA degrades in aqueous solution; acetone stocks are stable. |

Part 5: FAQs

Q: Can I fix the cells after staining with FDA? A: No. FDA staining relies on membrane integrity to retain the polar fluorescein. Fixation (permeabilization) will cause the fluorescein to leak out immediately. This is a live-cell assay only.

Q: How does FDA compare to Calcein AM? A: Both work on the same principle (esterase hydrolysis). Calcein AM is generally better retained in cells and has a slightly brighter signal, making it superior for long-term tracking. However, FDA is significantly cheaper and sufficient for rapid viability counts [3].

Q: Is FDA toxic to cells? A: FDA itself is non-toxic in the short term. However, the hydrolysis product (fluorescein) can generate reactive oxygen species (ROS) if illuminated intensely for long periods (phototoxicity). Limit exposure time during imaging.

References

-

Mosiman, V. L., et al. (1997). Reducing cellular autofluorescence in flow cytometry: an in situ method. Cytometry.[9][3][5][6][7] Link

-

Martin, M. M., & Lindqvist, L. (1975). The pH dependence of fluorescein fluorescence.[10] Journal of Luminescence. Link

-

Rotman, B., & Papermaster, B. W. (1966). Membrane properties of living mammalian cells as studied by enzymatic hydrolysis of fluorogenic esters.[1][2] Proceedings of the National Academy of Sciences. Link

Sources

- 1. hpap.pmacs.upenn.edu [hpap.pmacs.upenn.edu]

- 2. protocols.io [protocols.io]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. med.virginia.edu [med.virginia.edu]

- 6. Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trypan Blue staining method for quenching the autofluorescence of RPE cells for improving protein expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Validation & Comparative

Choosing Your Weapon: A Senior Application Scientist's Guide to Fluorescein Dicaprylate vs. Tetrazolium Salts for Cell Viability Assessment

For Immediate Release to the Research Community

This guide, born from extensive in-field experience and a deep dive into the literature, moves beyond a mere cataloging of options. It is designed to provide you, my fellow researchers, with a nuanced understanding of the fundamental mechanisms, practical advantages, and critical limitations of each approach. Our objective is to empower you to make informed decisions, ensuring the selection of the most appropriate assay for your specific experimental context.

The Fluorescein Dicaprylate Assay: A Tale of Esterase Activity and Membrane Integrity

The fluorescein dicaprylate (FDC) assay is an elegant method that hinges on two key pillars of cellular vitality: enzymatic activity and an intact cell membrane. The principle is straightforward: FDC, a non-fluorescent and cell-permeable molecule, is actively transported into living cells. Once inside, ubiquitous intracellular esterases cleave the caprylate groups, liberating the highly fluorescent molecule, fluorescein. A healthy cell, with its intact membrane, will retain the fluorescein, resulting in a bright green fluorescence that can be readily quantified. Conversely, cells with compromised membranes or diminished metabolic activity will either fail to cleave the FDC or be unable to retain the fluorescein, thus exhibiting little to no fluorescence.[1][2]

Mechanism of Action: Fluorescein Dicaprylate

Caption: Workflow of the Fluorescein Dicaprylate assay.

Experimental Protocol: Fluorescein Dicaprylate Assay

-

Reagent Preparation: Prepare a stock solution of Fluorescein Dicaprylate in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution in a buffered saline solution to the desired working concentration.

-

Cell Seeding: Plate cells in a 96-well microplate at a density appropriate for your cell line and experimental duration.

-

Incubation: Add the FDC working solution to each well and incubate for a designated period, typically 15-30 minutes, at 37°C.[1][3]

-

Signal Detection: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (typically ~494 nm Ex / ~521 nm Em).

Advantages and Disadvantages of Fluorescein Dicaprylate

Advantages:

-

Rapid Protocol: The assay is quick, often requiring only a short incubation period.[1][3]

-

Non-destructive Potential: In some applications, the assay can be performed without lysing the cells, allowing for subsequent analyses.

-

Dual Staining Capability: FDC is often used in conjunction with a dead-cell stain like Propidium Iodide (PI) for simultaneous live/dead cell discrimination.[1]

Disadvantages:

-

Esterase Activity Dependence: The assay signal is contingent on the esterase activity of the cells, which can vary between cell types and under different experimental conditions.

-

Potential for Abiotic Hydrolysis: Some components of cell culture media can cause the non-enzymatic hydrolysis of FDC, leading to increased background fluorescence and potentially inaccurate results.[4][5]

-

Fluorescence Quenching: The fluorescence of the liberated fluorescein can be quenched by certain media components, potentially underestimating cell viability.[4][5]

Tetrazolium Salt-Based Assays: A Spectrum of Metabolic Readouts

Tetrazolium salt-based assays are a cornerstone of cell viability and cytotoxicity testing, relying on the metabolic activity of living cells. The fundamental principle involves the reduction of a water-soluble tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[3][6] The intensity of the color produced is directly proportional to the number of metabolically active cells. Several generations of tetrazolium salts have been developed, each with its own unique characteristics.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The first-generation tetrazolium salt, MTT, is reduced to an insoluble purple formazan, necessitating a solubilization step before absorbance can be measured.[7]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): An improvement on MTT, XTT is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step.[8]

-

WST-1 (water-soluble tetrazolium salt-1) and WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt): These are newer generation, highly water-soluble tetrazolium salts that are reduced to soluble formazan products. WST-8, in particular, is reported to have a higher sensitivity than other tetrazolium salts.[9]

Mechanism of Action: Tetrazolium Salts

Caption: General mechanism of tetrazolium salt reduction in viable cells.

Experimental Protocols: Tetrazolium Salt Assays

MTT Assay Protocol

-

Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the test compound for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[10]

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

WST-8 Assay Protocol

-

Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the test compound.

-

WST-8 Addition: Add the WST-8 reagent directly to the wells.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at approximately 450 nm.

Advantages and Disadvantages of Tetrazolium Salts

Advantages:

-

Well-Established and Widely Used: Particularly MTT, these assays are extensively documented in the scientific literature.[6]

-

High Throughput: The assays are amenable to a 96-well plate format, making them suitable for high-throughput screening.

-

Sensitivity: Newer generation salts like WST-8 offer high sensitivity.

Disadvantages:

-

Mitochondrial Dependence: The assays are reliant on mitochondrial function, which may not always be a direct indicator of cell viability.[7]

-

Interference: Reducing agents and some nanomaterials can interfere with the reduction of tetrazolium salts, leading to inaccurate results.[12]

-

Toxicity of MTT: The formazan crystals produced in the MTT assay can be toxic to cells, making it an endpoint assay.[6]

Head-to-Head Comparison: Fluorescein Dicaprylate vs. Tetrazolium Salts

| Feature | Fluorescein Dicaprylate Assay | Tetrazolium Salt Assays (MTT, XTT, WST-1, WST-8) |

| Principle | Enzymatic cleavage of a non-fluorescent substrate by intracellular esterases in viable cells. | Reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells. |

| Endpoint | Fluorescence | Absorbance (Colorimetric) |

| Sensitivity | Generally considered sensitive. One study found its results to be equivalent to the MTT assay for general viability.[1][3] Another study showed it to be more sensitive than MTT in detecting H2O2-induced injury.[1][3] | Varies by salt. Newer generations (e.g., WST-8) are more sensitive than older ones (e.g., MTT).[9] |

| Throughput | High | High |

| Protocol Complexity | Simple and rapid. | Varies. MTT requires a solubilization step; newer salts (XTT, WSTs) do not. |

| Cost | Generally moderate. | Varies. MTT is relatively inexpensive; newer salts can be more costly.[6] |

| Known Interferences | Abiotic hydrolysis by media components, fluorescence quenching.[4][5] | Reducing agents, nanoparticles, and compounds that affect mitochondrial respiration.[12] |

| Non-destructive | Potentially non-destructive. | MTT is an endpoint assay. Water-soluble formazan assays (XTT, WSTs) can be less toxic and allow for kinetic monitoring. |

A direct comparison study between the fluorescein diacetate (FDA) microplate assay and the MTT assay found that for general cell viability detection, the results of the two methods were equivalent. However, when assessing cellular injury induced by hydrogen peroxide, the FDA method demonstrated superior sensitivity, particularly at higher H2O2 concentrations, which was attributed to its shorter detection time.[1][3] Another comparative study involving a fluorescein-based assay (CFDA-AM) and MTT in a zebrafish liver cell line showed no statistically significant difference in the calculated effective concentrations (EC values) for several model compounds. However, for some of the tested substances, the MTT assay was the least sensitive.

Conclusion and Recommendations: Selecting the Right Tool for the Job

The choice between a fluorescein dicaprylate-based assay and a tetrazolium salt-based assay is not a matter of one being definitively superior to the other. Instead, the optimal choice is dictated by the specific demands of your research.

Choose a Fluorescein Dicaprylate Assay when:

-

A rapid assessment is required.

-

You need to perform subsequent analyses on the same cell population.

-

You are interested in a combined measure of enzymatic activity and membrane integrity.

-

You are studying cellular responses where esterase activity is a more relevant marker than mitochondrial respiration.

Choose a Tetrazolium Salt-Based Assay when:

-

You are conducting large-scale screening of compounds affecting metabolic activity.

-

You need a well-established and highly cited method (especially MTT).

-

You require high sensitivity and are willing to use newer, more advanced tetrazolium salts like WST-8.

-

Your experimental compounds are not known to interfere with mitochondrial function or act as reducing agents.

Ultimately, the most robust approach often involves the use of orthogonal assays to confirm findings. By understanding the underlying principles and potential pitfalls of each method, you can design more rigorous experiments and generate more reliable and reproducible data.

References

-

Chen, X., Yang, X. Y., Fang, L. H., & Du, G. H. (2016). Fluorescein Diacetate Microplate Assay in Cell Viability Detection. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 38(6), 710–714. [Link]

-

Wang, H., Wang, J., Xu, J., & Wang, Y. (2022). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International, 34(46A), 1-8. [Link]

- Larkin, M. A., Blackshields, G., Brown, N. P., Chenna, R., McGettigan, P. A., McWilliam, H., ... & Higgins, D. G. (2007). Clustal W and Clustal X version 2.0.

-

Vemuri, M. C., & Rao, L. G. (2007). Modification of the fluorescein diacetate assay for screening of antifungal agents against Candida albicans: Comparison with the NCCLS methods. Journal of microbiological methods, 70(2), 387-390. [Link]

-

Curated by The Assay Guidance Manual Editors. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Patsnap. (2025, May 9). Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining. Patsnap Synapse. [Link]

- Kvach, J. T., & Veras, J. R. (1982). A fluorescent staining procedure for determining the viability of mycobacterial cells. International journal of leprosy and other mycobacterial diseases, 50(2), 183-192.

-

Strober, W. (2015). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. BMC pharmacology & toxicology, 16, 25. [Link]

-

Clarke, J. M., & Gillings, M. R. (2001). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Journal of microbiological methods, 46(3), 261-267. [Link]

-

Aslantürk, Ö. S. (2018). Tetrazolium-based Assays for Measuring Cell Viability. In In Vitro Cytotoxicity, Genotoxicity and Apoptosis (pp. 1-18). IntechOpen. [Link]

-

ResearchGate. (2025, August 6). Comparison of four different colorimetric and fluorometric cytotoxicity assays in zebrafish liver cell line. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). DNA Dyes—Highly Sensitive Reporters of Cell Quantification: Comparison with Other Cell Quantification Methods. Retrieved from [Link]

-

ResearchGate. (2024, February 2). Advantages and limitations of using cell viability assays for 3D bioprinted constructs. Retrieved from [Link]

-

PubMed. (2016). Fluorescein Diacetate Microplate Assay in Cell Viability Detection. Retrieved from [Link]

-

OZ Biosciences. (n.d.). WST-8 CELL PROLIFERATION ASSAY KIT. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of cellular tetrazolium dye reduction in the presence and.... Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Antiproliferative and Cytotoxic Activities of Fluorescein—A Diagnostic Angiography Dye. Retrieved from [Link]

-

PubMed. (2001). Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Fluorescein Diacetate Microplate Assay in Cell Viability Detection. Retrieved from [Link]

-

Eye. (1993). Does Intravenous Fluorescein Interfere With Clinical Laboratory Testing?. Retrieved from [Link]

-

PubMed. (2011). Improving the interferences of methyl thiazolyl tetrazolium and IL-8 assays in assessing the cytotoxicity of nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

-

HiMedia Laboratories. (n.d.). EZcountTM WST-8 Cell Assay Kit. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Retrieved from [Link]

- Hsiao, I. L., & Huang, Y. J. (2011). Improving the interferences of methyl thiazolyl tetrazolium and IL-8 assays in assessing the cytotoxicity of nanoparticles. Journal of nanoscience and nanotechnology, 11(6), 5228–5233.

-

National Center for Biotechnology Information. (2017). A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Limitation of Water-Soluble Tetrazolium Salt for the Cytocompatibility Evaluation of Zinc-Based Metals. Retrieved from [Link]

Sources

- 1. Fluorescein Diacetate Microplate Assay in Cell Viability Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Potential problems with fluorescein diacetate assays of cell viability when testing natural products for antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessment and comparison of viability assays for cellular products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. mdpi.com [mdpi.com]

- 10. Cell Viability Assays Compared: MTT vs CCK-8 vs Live/Dead Staining [synapse.patsnap.com]

- 11. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Comparative Technical Guide: Fluorescein Dioctanoate (FDO) vs. SYTO 9 for Bacterial Viability

Executive Summary: The "Living" vs. The "Present"

In bacterial viability assessment, the choice between Fluorescein Dioctanoate (FDO) and SYTO 9 represents a fundamental divergence in how we define "life."

-

SYTO 9 is a structural probe . It answers the question: "Is there a cell with nucleic acid here?" It relies on membrane permeability (or lack thereof, when paired with Propidium Iodide) but does not directly measure metabolic function.

-

FDO is a functional probe . It answers the question: "Is this cell metabolically active?" It requires intact enzymatic machinery (esterases) to generate a signal.

The Verdict: Use SYTO 9 for total counts and general live/dead screening in clean media. Use FDO when assessing metabolic recovery, working with complex/opaque media where background binding is high, or studying organisms with complex cell walls (e.g., Mycobacteria) where standard hydrophilic dyes fail to penetrate.

Mechanistic Divergence

To choose the right tool, you must understand the molecular behavior at the cell interface.

SYTO 9: The Intercalator

SYTO 9 is a green-fluorescent nucleic acid stain. It is cell-permeant, meaning it passively diffuses across the membranes of both live and dead bacteria. Once inside, it binds to DNA and RNA, enhancing its fluorescence yield significantly.

-

Critical Limitation: "Dead" cells with intact membranes (ghosts) will stain green. SYTO 9 cannot distinguish between a metabolically dormant cell and a metabolically active one—only membrane integrity (when used with PI).

This compound (FDO): The Metabolic Substrate

FDO is a non-fluorescent, lipophilic ester. It is a derivative of Fluorescein Diacetate (FDA) but with longer octanoate alkyl chains, increasing its lipophilicity.

-

Entry: FDO diffuses through the lipid bilayer. Its high lipophilicity allows it to penetrate complex cell walls (like mycolic acid layers) better than FDA.

-

Activation: Intracellular esterases (only active in living cells) hydrolyze the octanoate groups.

-

Signal: This cleavage releases fluorescein , which is highly fluorescent (Green).[1]

-

retention: The cell membrane must be intact to retain the fluorescein.

Diagram 1: Mechanism of Action

Caption: SYTO 9 binds DNA regardless of metabolic state. FDO requires active enzymatic cleavage to fluoresce.

Performance Analysis Matrix

The following data summarizes the technical trade-offs between the two reagents.

| Feature | SYTO 9 | This compound (FDO) |

| Primary Target | Nucleic Acids (DNA/RNA) | Intracellular Esterases |

| Viability Definition | Membrane Integrity (indirect) | Metabolic Activity (direct) |

| Signal Stability | High (Photostable, stays bound) | Low to Moderate (Fluorescein leaks over time) |

| Background Noise | High in complex media (binds to debris/media DNA) | Low (Substrate is non-fluorescent until cleaved) |

| Gram-Negative Entry | Good, but variable binding affinity | Moderate (Lipophilicity helps, but efflux pumps can eject it) |

| Complex Walls (e.g., TB) | Poor penetration often | Excellent penetration (Lipophilic) |

| Dead Cell Staining | Stains dead cells Green (unless PI displaces it) | Dead cells remain dark (No esterase activity) |

| Cost | High (Proprietary) | Low (Generic chemical available) |

Experimental Protocols

A. SYTO 9 Protocol (Standard Viability)

Best for: Clean cultures, Flow Cytometry, Total counts.

-

Preparation: Dilute SYTO 9 stock (usually 5 mM in DMSO) to a working concentration of 5 µM in 0.85% NaCl or PBS.

-

Note: Avoid phosphate buffers if using concomitant viability markers that are sensitive to precipitation.

-

-